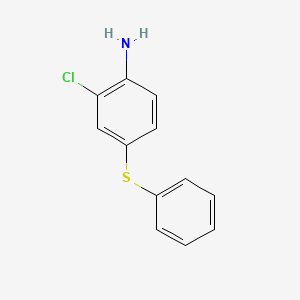

2-Chloro-4-phenylthioaniline

Description

Properties

Molecular Formula |

C12H10ClNS |

|---|---|

Molecular Weight |

235.73 g/mol |

IUPAC Name |

2-chloro-4-phenylsulfanylaniline |

InChI |

InChI=1S/C12H10ClNS/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2 |

InChI Key |

XEVHRXGPMYEDKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

2-Chloro-4-phenylthioaniline has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of phenylthioanilines exhibit significant activity against various bacterial strains, making them candidates for developing new antibiotics. For instance, research indicated that certain modifications to the phenylthioaniline structure enhanced its efficacy against resistant bacterial strains .

Anticancer Properties:

Research has demonstrated that compounds related to this compound can inhibit cancer cell proliferation. A study on phenoxy derivatives highlighted the cytotoxic effects of structurally similar compounds against multiple cancer cell lines, suggesting potential pathways for therapeutic development . The mechanism often involves the modulation of cell signaling pathways that control apoptosis and cell growth.

Anti-inflammatory Effects:

The compound's derivatives have been explored for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases . This makes them potential candidates for treating conditions like arthritis and other inflammatory disorders.

Agricultural Applications

Herbicides:

this compound serves as an intermediate in the synthesis of herbicides. Its derivatives have been shown to possess herbicidal activity, which is crucial for developing effective agricultural chemicals. The synthesis process often involves modifying the compound to enhance its selectivity and efficacy against specific weed species .

Pesticides:

The compound's potential as a pesticide has also been explored. Research indicates that certain derivatives can act as insecticides, targeting pests while minimizing harm to beneficial organisms . This application is particularly relevant in integrated pest management strategies.

Material Science Applications

Polymer Chemistry:

In material science, this compound is used as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Corrosion Inhibitors:

Research has indicated that thiourea derivatives of this compound can serve as effective corrosion inhibitors in metal protection applications. These compounds form protective layers on metal surfaces, reducing oxidation and degradation rates .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-phenylthioaniline with key analogs, focusing on substituent effects, synthesis, and applications.

Substituent Effects on Electronic and Steric Properties

| Compound Name | Substituents | Electronic Effects | Steric Effects |

|---|---|---|---|

| This compound | Cl (C2), SPh (C4) | Strong -I/-R (Cl), Moderate -I/-R (SPh) | High (bulky SPh group) |

| 4-Chloro-ortho-toluidine [3] | Cl (C4), CH₃ (C2) | -I (Cl), +I (CH₃) | Moderate (small CH₃ group) |

| 2-Chloro-4-fluoroaniline [1] | Cl (C2), F (C4) | Strong -I (Cl, F) | Low (small halogens) |

| 4-Fluoro-2-nitroaniline [5] | F (C4), NO₂ (C2) | Strong -I/-R (F), Very strong -I/-R (NO₂) | Moderate (planar NO₂ group) |

Key Observations:

- Electron-withdrawing capacity: The phenylthio group in this compound provides moderate deactivation of the aromatic ring, less pronounced than nitro groups (as in 4-Fluoro-2-nitroaniline) but stronger than methyl groups (e.g., 4-Chloro-ortho-toluidine) .

- Steric hindrance : The bulky SPh group reduces accessibility to the aromatic ring in reactions, unlike smaller substituents like F or CH₃ .

Preparation Methods

Nitration of Biphenyl Derivatives

The foundational step in many industrial syntheses involves nitrating biphenyl to introduce nitro groups at specific positions. For example, CN105037172A demonstrates that treating biphenyl with concentrated nitric acid in acetic anhydride at 25–35°C selectively yields 2-nitrobiphenyl. This reaction is exothermic and requires careful temperature control (<50°C) to avoid polynitration. The patent reports a 94% yield for 2-nitrobiphenyl using a 1:1 molar ratio of biphenyl to nitric acid.

Chlorination of Nitro Intermediates

Chlorination of 2-nitrobiphenyl is typically performed using gaseous chlorine in chlorobenzene solvent with iron powder as a catalyst. CN105037172A specifies that at 90–110°C, chlorine reacts with 2-nitrobiphenyl to produce 2-(4'-chlorophenyl)nitrobenzene. Excess chlorine (1.4–1.5 mol per mol substrate) and extended reaction times (10–25 hours) are critical for complete conversion. Post-reaction filtration removes iron residues, and solvent distillation yields the chlorinated nitro compound with >90% purity.

Reduction to Aniline

Catalytic hydrogenation using Raney nickel in methanol reduces the nitro group to an amine. CN105037172A achieves 94% purity for 2-(4'-chlorophenyl)aniline by reacting 2-(4'-chlorophenyl)nitrobenzene with hydrogen at 25–35°C for 2–6 hours. The patent emphasizes a 1:0.1–0.5 mass ratio of substrate to Raney nickel for optimal activity.

Adaptation for Phenylthio Group Introduction

To synthesize 2-chloro-4-phenylthioaniline, an additional step introduces the phenylthio moiety at position 4. US6552230 describes coupling chloroanilines with thiophenols using copper catalysts. For instance, reacting 2-chloro-4-nitroaniline with thiophenol in dimethylformamide (DMF) at 120°C for 12 hours yields 2-chloro-4-phenylthionitrobenzene, which is subsequently reduced to the target amine.

Ullmann-Type Coupling Reactions

Copper-Catalyzed C–S Bond Formation

Ullmann couplings enable direct aryl–sulfur bond formation between aryl halides and thiols. US6552230 discloses a method where 2-chloro-4-iodoaniline reacts with thiophenol in the presence of copper(I) iodide and 1,10-phenanthroline. Key conditions include:

Optimization of Ligands and Bases

The choice of ligand significantly impacts efficiency. 1,10-Phenanthroline enhances copper catalyst stability, while potassium carbonate acts as a base to deprotonate thiophenol. Prolonged reaction times (18–24 hours) ensure complete conversion, though excessive heating risks decomposition of the aniline group.

Nucleophilic Aromatic Substitution

Substitution of Activated Halogens

Electron-deficient aromatic rings facilitate nucleophilic displacement of halogens. CN101417986A illustrates this with m-chlorodiphenylamine reacting with sulfur under iodine catalysis to form phenothiazines. Adapting this for this compound, 2,4-dichloroaniline can react with sodium thiophenolate in ethanol at reflux.

Reaction Conditions:

-

Substrate : 2,4-dichloroaniline

-

Nucleophile : Sodium thiophenolate (1.2 equiv)

-

Solvent : Ethanol/water (3:1)

-

Temperature : 80°C

Hofmann Rearrangement-Based Synthesis

Amidation and Rearrangement

CN109970571B outlines a four-step route starting from 9-fluorenone:

-

Ring-opening : 9-fluorenone → 2-phenylbenzoic acid (KOH, trimethylbenzene, 8-hour reflux).

-

Chlorination : 2-phenylbenzoic acid → 2-(4-chlorophenyl)benzoyl chloride (Cl₂, SbCl₃, 60°C).

-

Amidation : Benzoyl chloride → 2-(4-chlorophenyl)benzamide (NH₃ gas).

-

Hofmann rearrangement : Benzamide → 2-(4-chlorophenyl)aniline (NaOCl, 25°C).

Advantages and Limitations

This method avoids precious-metal catalysts and achieves 75% overall yield with >98% purity. However, the multi-step process increases production time and cost compared to direct coupling routes.

Comparative Analysis of Methods

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-phenylthioaniline in laboratory settings?

A practical approach involves adapting methods from structurally similar aniline derivatives. For example, the synthesis of 2-Chloro-4-methylaniline hydrochloride (Compound 4c) uses thionyl chloride and THF as solvents, followed by acid hydrolysis with concentrated HCl at elevated temperatures (~72°C) . For this compound, substituting the methyl group with a phenylthio moiety would require careful optimization of reaction time and stoichiometry. Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the phenylthio and chloro substituents.

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity assessment and molecular weight verification.

- Elemental Analysis : Validates empirical formula consistency. Reference standards for analogous compounds (e.g., 4-Chloro-3-methylphenol, 2-Chloro-4-methylaniline) highlight the importance of using certified materials for calibration .

Q. What precautions are necessary when handling this compound due to its reactivity?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Storage : Keep in airtight containers away from light and moisture. Safety protocols from related aryl chlorides emphasize avoiding contact with oxidizing agents to prevent hazardous decomposition .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

DFT simulations using hybrid functionals (e.g., B3LYP) are critical. Becke’s functionals with exact exchange terms (e.g., B88) improve accuracy in modeling electron density and asymptotic behavior, while Lee-Yang-Parr (LYP) correlation functionals refine energy predictions . Basis sets like 6-311G(d,p) are recommended for geometry optimization. Validate computational results against experimental spectroscopic data to ensure reliability.

Q. How should researchers address contradictions in computational data when modeling this compound?

Discrepancies often arise from functional selection. For instance, gradient-corrected functionals without exact exchange may fail to replicate the 1/r asymptotic behavior of exchange-energy density, leading to errors in dipole moment calculations . To resolve contradictions:

Q. What strategies optimize the reaction yield of this compound under varying conditions?

- Solvent Selection : Polar aprotic solvents like THF enhance reactivity of intermediates .

- Catalysis : Explore palladium or copper catalysts for Suzuki-type coupling if introducing the phenylthio group.

- Temperature Control : Gradual heating (70–80°C) minimizes side reactions during chlorination. Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. What role do the chloro and phenylthio substituents play in the compound’s electronic structure?

The electron-withdrawing chloro group reduces electron density on the aniline ring, while the phenylthio moiety introduces steric bulk and π-conjugation. DFT studies reveal that these substituents alter HOMO-LUMO gaps, affecting reactivity in nucleophilic aromatic substitution. Exact exchange functionals (e.g., B88) are essential to capture substituent-induced polarization accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.